![molecular formula C15H13FN2O B5810759 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole
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Overview
Description
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole, also known as FMBI, is a benzimidazole derivative that has attracted significant interest in the scientific community due to its potential applications in various fields. FMBI is a small molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole involves its ability to interact with specific targets in cells, including enzymes, receptors, and signaling pathways. 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and proteases, which are involved in cell growth and proliferation. 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole also interacts with receptors, such as G protein-coupled receptors, and modulates signaling pathways, such as the MAPK/ERK pathway. These interactions ultimately lead to the inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor. In neurons, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole protects against oxidative stress by modulating the activity of antioxidant enzymes and preventing the accumulation of reactive oxygen species. 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole also modulates the activity of neurotransmitters, such as dopamine and acetylcholine, and improves cognitive function. In infectious diseases, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole inhibits the replication of viruses and bacteria by interfering with their life cycle.
Advantages and Limitations for Lab Experiments
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has several advantages for lab experiments, including its small size, high purity, and stability. 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole is also easy to synthesize and modify, allowing for the optimization of its properties and activities. However, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments and interpreting results.
Future Directions
There are several future directions for research on 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole, including the optimization of its synthesis and purification methods, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical trials. 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole also has potential applications in other fields, such as agriculture and environmental science, which warrant further investigation. Overall, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole is a promising compound that has the potential to advance scientific research and improve human health.
Synthesis Methods
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole can be synthesized using different methods, including the reaction of 2-(bromomethyl)-1-methyl-1H-benzimidazole with 4-fluorophenol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-(chloromethyl)-1-methyl-1H-benzimidazole with 4-fluorophenol in the presence of a palladium catalyst. The synthesis of 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole using these methods has been reported in the literature, and the purity and yield of the compound have been optimized.
Scientific Research Applications
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has been studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and infectious diseases. In cancer therapy, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has been shown to protect neurons from oxidative stress and prevent the accumulation of misfolded proteins. In infectious diseases, 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has been shown to inhibit the replication of viruses and bacteria.
properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-18-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQPMYVOWTTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Fluoro-phenoxymethyl)-1-methyl-1H-benzoimidazole |
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